(+)-Bis[(R)-1-phenylethyl]amine
Overview
Description
(+)-Bis[®-1-phenylethyl]amine is a chiral amine compound characterized by the presence of two ®-1-phenylethyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bis[®-1-phenylethyl]amine typically involves the reaction of ®-1-phenylethylamine with suitable reagents to form the desired bis-substituted product. One common method involves the use of a transaminase enzyme to catalyze the reaction, providing high enantioselectivity and yield . Another approach is the reductive amination of a suitable ketone or aldehyde precursor with ®-1-phenylethylamine under reducing conditions .
Industrial Production Methods
Industrial production of (+)-Bis[®-1-phenylethyl]amine often employs biocatalysis using transaminase enzymes due to their efficiency and selectivity. These enzymes can be engineered to enhance their activity and stability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(+)-Bis[®-1-phenylethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylethyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can regenerate the original amine .
Scientific Research Applications
(+)-Bis[®-1-phenylethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (+)-Bis[®-1-phenylethyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biochemical outcomes . The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylethylamine: A precursor and simpler analog of (+)-Bis[®-1-phenylethyl]amine.
(S)-1-Phenylethylamine: The enantiomer of ®-1-phenylethylamine, with different stereochemistry and properties.
Diphenylamine: A structurally related compound with two phenyl groups attached to a nitrogen atom
Uniqueness
(+)-Bis[®-1-phenylethyl]amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial .
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310198 | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23294-41-9 | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23294-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-methylbenzyl)amine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023294419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S7Q417U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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